molecular formula C20H20N4O6S B10892077 Ethyl 2-(acetylamino)-7-({2-nitrobenzoyl}hydrazono)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-7-({2-nitrobenzoyl}hydrazono)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10892077
M. Wt: 444.5 g/mol
InChI Key: OUBSKAXRJXIXQS-HYARGMPZSA-N
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Description

ETHYL 2-(ACETYLAMINO)-7-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ACETYLAMINO)-7-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of various functional groups through reactions such as acylation, nitration, and hydrazonation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ACETYLAMINO)-7-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-(ACETYLAMINO)-7-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds with similar core structures but different functional groups.

    Hydrazone derivatives: Compounds with similar hydrazone functional groups.

Uniqueness

ETHYL 2-(ACETYLAMINO)-7-[(E)-2-(2-NITROBENZOYL)HYDRAZONO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(acetylamino)-7-({2-nitrobenzoyl}hydrazono)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a benzothiophene core and various functional groups, suggests promising pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O6S. The compound features several functional groups that may influence its biological activity:

  • Acetylamino group : Potentially enhances solubility and bioavailability.
  • Nitrobenzoyl hydrazono moiety : May contribute to its reactivity and interaction with biological targets.

The compound's structure suggests the possibility of intramolecular hydrogen bonding, which can stabilize the molecule and affect its interactions within biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of tetrahydrobenzothiophene derivatives, revealing significant activity against various bacterial strains. For instance, related compounds have shown effective inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.64 - 19.92 μM
P. aeruginosa0.72 - 45.30 μM
Salmonella0.54 - 90.58 μM
S. aureus1.11 - 99.92 μM

In particular, compounds similar to this compound have demonstrated MIC values as low as 1.11 μM against E. coli, indicating strong antibacterial potential .

Anticancer Activity

The anticancer potential of this compound has been suggested through preliminary studies indicating cytotoxic effects against various cancer cell lines. Compounds with similar structural features have exhibited significant activity in inhibiting cancer cell proliferation. For example:

  • Cytotoxicity Studies : Research has indicated that derivatives of benzothiophene can lead to apoptosis in cancer cells through mechanisms such as the induction of oxidative stress and disruption of cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical class:

  • Antibacterial Evaluation : A study synthesized a series of tetrahydrobenzothiophene derivatives and assessed their antibacterial efficacy in vitro against several pathogens. The most potent derivative exhibited an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .
  • Analgesic Activity : Other derivatives were tested for analgesic effects using the "hot plate" method on mice. Results indicated that some compounds surpassed the analgesic effects of known analgesics such as metamizole .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells by triggering mitochondrial pathways and activating caspases .

Properties

Molecular Formula

C20H20N4O6S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl (7E)-2-acetamido-7-[(2-nitrobenzoyl)hydrazinylidene]-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20N4O6S/c1-3-30-20(27)16-13-8-6-9-14(17(13)31-19(16)21-11(2)25)22-23-18(26)12-7-4-5-10-15(12)24(28)29/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,21,25)(H,23,26)/b22-14+

InChI Key

OUBSKAXRJXIXQS-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\NC(=O)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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